molecular formula C21H18N4O2S B277581 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B277581
M. Wt: 390.5 g/mol
InChI Key: AFNVIMCTQIOHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as MPTP, is a chemical compound that has been widely researched for its potential applications in the field of neuroscience. MPTP is a selective inhibitor of complex I of the electron transport chain, which results in the inhibition of mitochondrial respiration. This property of MPTP has led to its use as a neurotoxin in animal models of Parkinson's disease.

Mechanism of Action

MPTP is selectively toxic to dopaminergic neurons due to its ability to cross the blood-brain barrier and be converted to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to the production of reactive oxygen species and neuronal death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in the loss of dopaminergic neurons in the substantia nigra and the depletion of dopamine in the striatum, which are hallmark features of Parkinson's disease. MPTP also induces oxidative stress and inflammation in the brain, which contribute to neuronal death and neurodegeneration.

Advantages and Limitations for Lab Experiments

MPTP is a well-established and reliable neurotoxin that can be used to induce Parkinson's disease-like symptoms in animal models. This allows researchers to study the underlying mechanisms of the disease and develop potential therapies. However, MPTP-induced neurotoxicity is not a perfect model of Parkinson's disease, as it only affects dopaminergic neurons and does not fully replicate the complex pathophysiology of the disease.

Future Directions

Future research on MPTP should focus on developing more accurate and comprehensive animal models of Parkinson's disease, as well as identifying potential therapies that can prevent or reverse MPTP-induced neurotoxicity. Additionally, further studies are needed to elucidate the underlying mechanisms of MPTP-induced neurotoxicity and how it relates to the pathophysiology of Parkinson's disease.

Synthesis Methods

MPTP can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form 4-(4-methylphenyl)-1,3-thiazol-2-amine. This intermediate can then be reacted with 2-chloro-4,6-diaminoquinazoline to form the final product, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.

Scientific Research Applications

MPTP has been widely used in animal models of Parkinson's disease to induce dopaminergic neuron degeneration and mimic the symptoms of the disease. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential therapies for the disease.

properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C21H18N4O2S/c1-14-6-8-15(9-7-14)18-12-28-21(23-18)24-19(26)10-11-25-13-22-17-5-3-2-4-16(17)20(25)27/h2-9,12-13H,10-11H2,1H3,(H,23,24,26)

InChI Key

AFNVIMCTQIOHIN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.